

Introduction: A Versatile Intermediate in Modern Organic Synthesis

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Compound of Interest

Compound Name: *N,N-Di-Boc-2-aminopyridine*

CAS No.: 870703-63-2

Cat. No.: B1602688

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N,N-Di-Boc-2-aminopyridine, identified by its CAS number 870703-63-2, has emerged as a pivotal building block for researchers and drug development professionals. Its unique structural and electronic properties, conferred by the two bulky tert-butoxycarbonyl (Boc) protecting groups on the exocyclic amine, render it an invaluable tool in synthetic chemistry. The dual Boc groups not only serve to mask the nucleophilicity of the primary amine but also profoundly influence the reactivity of the pyridine ring and the adjacent C-N amide bond. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in the laboratory.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount to its successful application. **N,N-Di-Boc-2-aminopyridine** is a stable, solid compound under standard laboratory conditions. Its key characteristics are summarized below.

Physicochemical Properties

A summary of the essential physical and chemical identifiers for **N,N-Di-Boc-2-aminopyridine** is presented in Table 1.

Property	Value	Source(s)
CAS Number	870703-63-2	[1]
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₄	[1]
Molecular Weight	294.35 g/mol	[1]
InChI Key	QLOPVAOGSSBUEH- UHFFFAOYSA-N	[1]
Appearance	Typically a solid	N/A

Spectroscopic Signature

The structural elucidation of **N,N-Di-Boc-2-aminopyridine** and the monitoring of reactions involving it rely heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The most prominent feature is a large singlet in the upfield region (~1.45 ppm) corresponding to the 18 chemically equivalent protons of the two tert-butyl groups.[1] The aromatic protons of the pyridine ring appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm.[1]
- ¹³C NMR: The spectrum is characterized by distinct signals for the Boc groups: the methyl carbons resonate around 28 ppm, the quaternary carbons near 82-85 ppm, and the carbonyl carbons are significantly deshielded, appearing in the 150-154 ppm range.[1] The carbons of the pyridine ring itself are found between 118-150 ppm.[1]

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the carbamate (Boc) groups. Additional strong bands between 1200-1300 cm⁻¹ correspond to the C-O stretching vibrations.[1]

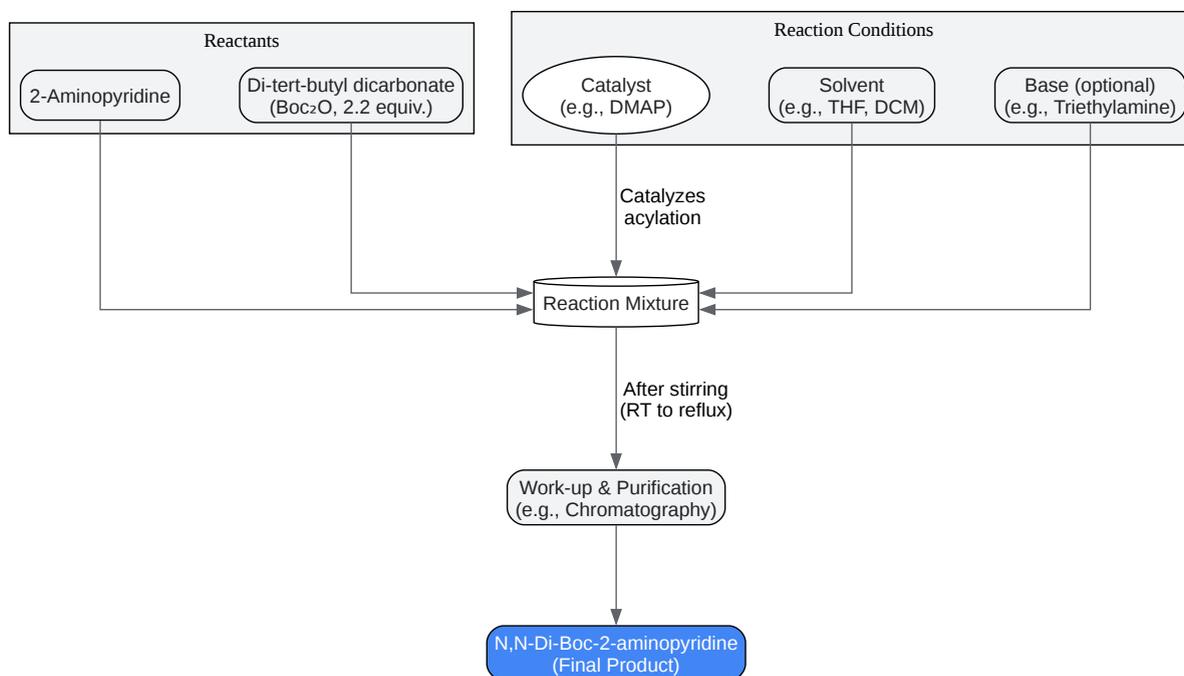
Data Type	Assignment	**Typical Chemical Shift (δ) / Wavenumber (cm ⁻¹) **
¹ H NMR	-C(CH ₃) ₃ (Boc)	-1.45 ppm (Singlet)
Pyridine-H	~7.2 - 8.5 ppm (Multiplets)	
¹³ C NMR	-C(CH ₃) ₃ (Boc)	~28 ppm
-C(CH ₃) ₃ (Boc)	~82 - 85 ppm	
C=O (Boc)	~150 - 154 ppm	
Pyridine-C	~118 - 150 ppm	
IR	C=O Stretch (Boc)	1700 - 1750 cm ⁻¹ (Strong)
C-O Stretch (Boc)	1200 - 1300 cm ⁻¹ (Strong)	

Synthesis of N,N-Di-Boc-2-aminopyridine

The most prevalent and direct method for preparing **N,N-Di-Boc-2-aminopyridine** is the N-protection of 2-aminopyridine using di-tert-butyl dicarbonate (Boc₂O).[1] The success of this transformation hinges on the careful selection of a catalyst and reaction conditions to favor the formation of the di-substituted product over the mono-substituted intermediate.[1]

General Synthetic Workflow

The overall transformation involves the reaction of the primary amine on the pyridine ring with two equivalents of Boc₂O. The choice of catalyst is critical for driving the reaction to completion and achieving high yields of the desired di-protected product.



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Caption: General workflow for the synthesis of **N,N-Di-Boc-2-aminopyridine**.

Catalyst Selection: The Key to Efficiency

Several catalytic systems have been employed to facilitate the N-tert-butoxycarbonylation of 2-aminopyridine. The choice of catalyst impacts yield, selectivity, and reaction conditions.

- 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective and widely used nucleophilic catalyst for acylation reactions, including Boc protection.[1] It functions by forming a more reactive N-acylpyridinium intermediate with Boc₂O, which is then readily attacked by the amino group. Standard protocols often use DMAP in conjunction with a base like triethylamine (TEA) to neutralize the acid byproduct.[1] However, without careful control of stoichiometry, this method can sometimes yield a mixture of mono- and di-Boc products.[1]
- Lewis Acids: Lewis acids can catalyze various transformations on pyridine derivatives.[1] In the context of N-protection, they can activate the carbonyl groups of Boc₂O, increasing their electrophilicity and promoting the reaction with the weakly nucleophilic 2-aminopyridine.
- 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP is a unique fluorinated alcohol that can serve as both a solvent and an organocatalyst.[1] Its high hydrogen bond donor ability is thought to activate the Boc₂O, enabling efficient and chemoselective mono-N-Boc protection, which can be a competing pathway if conditions are not optimized for di-substitution.[1]

Experimental Protocol: DMAP-Catalyzed Synthesis

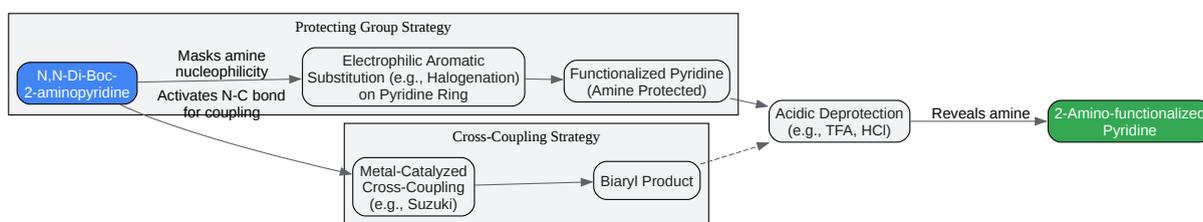
This protocol describes a representative procedure for the synthesis of **N,N-Di-Boc-2-aminopyridine** using DMAP as the catalyst.

- Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq.), triethylamine (2.5 eq.), and a catalytic amount of DMAP (0.1 eq.).
- Solvent Addition: Dissolve the mixture in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.2 eq.) in the same solvent dropwise over 30 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield **N,N-Di-Boc-2-aminopyridine** as a solid.

Reactivity and Synthetic Applications

The synthetic utility of **N,N-Di-Boc-2-aminopyridine** stems from the unique reactivity conferred by the di-Boc group. It serves not only as a robust protecting group but also as an activating group for otherwise challenging transformations.



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Caption: Dual synthetic utility of **N,N-Di-Boc-2-aminopyridine**.

Amine Protection for Ring Functionalization

The primary and most intuitive application is the protection of the exocyclic amino group.^[1] The steric bulk and electron-withdrawing nature of the two Boc groups effectively prevent the amine from participating in reactions, thereby allowing for selective chemical modifications at other positions of the pyridine ring.^[1] For instance, electrophilic aromatic substitution reactions, which can be complex on 2-aminopyridine due to competing N-attack or nitramine rearrangement, can be directed to the carbon positions of the ring when the amine is protected.^[1]

Activation for Metal-Catalyzed Cross-Coupling

A more advanced application involves leveraging the di-Boc group as an amide-activating group for metal-catalyzed cross-coupling reactions.^[1] Amide bonds are typically very stable and unreactive in such transformations. However, the specific electronic configuration of **N,N-Di-Boc-2-aminopyridine** facilitates the cleavage of the N-C(pyridine) bond, enabling its participation in reactions like the Suzuki-Miyaura coupling.^[1] This allows for the construction of complex biaryl structures that would be difficult to access through other means. This reactivity represents a significant departure from the typical inertness of amide bonds and highlights the unique utility of this reagent.^[1]

Deprotection to Unmask the Amine

The final, crucial step in many synthetic sequences is the removal of the Boc groups to reveal the free 2-amino functionality. This deprotection is most commonly and efficiently achieved under acidic conditions.^[1]

Protocol: Acid-Catalyzed Deprotection

- **Dissolution:** Dissolve the **N,N-Di-Boc-2-aminopyridine** substrate in a suitable solvent, such as Dichloromethane (DCM).
- **Acid Addition:** Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.
- **Reaction:** Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
- **Work-up:** Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
- **Neutralization:** Dissolve the residue in a solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ or another suitable base to neutralize any remaining acid and liberate the free amine.
- **Isolation:** Dry the organic layer, concentrate, and purify the resulting 2-aminopyridine derivative as needed.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **N,N-Di-Boc-2-aminopyridine** is not readily available, safe handling practices can be inferred from its structure and the known hazards of its precursor, 2-aminopyridine. The Boc groups generally reduce the toxicity of the parent amine. However, it is crucial to handle the compound with care in a well-ventilated chemical fume hood.

- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2] Avoid inhalation of dust and direct contact with skin and eyes.[3] Wash hands thoroughly after handling.[2]
- Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from strong oxidizing agents, acids, and bases.[3][5]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[3]

The precursor, 2-aminopyridine, is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage. While the di-Boc derivative is expected to be less hazardous, these precautions should be strictly followed during its synthesis and handling.

Conclusion

N,N-Di-Boc-2-aminopyridine is a strategically important molecule in organic synthesis. Its value lies in its dual functionality: it serves as a robust protecting group that pacifies the reactive amino group, and as a unique activating group that enables modern cross-coupling chemistries on a traditionally unreactive amide bond. A thorough understanding of its properties, synthesis, and reactivity allows chemists to design more efficient and innovative synthetic routes toward complex molecules, particularly in the fields of medicinal chemistry and materials science.

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